Regioisomeric Impact on Potency: 7-Substituted Pyrazolo[1,5-a]pyridines as Superior EphB3 Kinase Inhibitors
While Pyrazolo[1,5-A]pyridin-7-ylboronic acid itself is a building block, its utility is validated by the superior performance of its 7-substituted derivatives in kinase inhibition assays. For instance, LDN-211904, a 7-substituted pyrazolo[1,5-a]pyridine derivative, exhibits potent and reversible inhibition of the EphB3 receptor tyrosine kinase with an IC50 of 79 nM . This compares favorably to other regioisomeric series within the pyrazolo[1,5-a]pyridine class, such as 3-substituted analogues targeting PI3K, which often exhibit IC50 values in the low nanomolar range but with different selectivity profiles (e.g., p110α IC50 0.9 nM) [1]. The 7-position is critical for achieving this specific kinase selectivity and potency profile, which cannot be replicated by 3-yl, 5-yl, or 6-yl boronic acid building blocks .
| Evidence Dimension | Enzymatic Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 79 nM (derivative LDN-211904, a 7-substituted pyrazolo[1,5-a]pyridine) |
| Comparator Or Baseline | 0.9 nM (p110α PI3K inhibitor 5x, a 3-substituted pyrazolo[1,5-a]pyridine) |
| Quantified Difference | Potency values differ by nearly two orders of magnitude and target distinct kinases (EphB3 vs. p110α PI3K). The substitution pattern dictates kinase selectivity. |
| Conditions | Biochemical kinase inhibition assay (EphB3 for LDN-211904; p110α PI3K for compound 5x). |
Why This Matters
The 7-position substitution, enabled by this specific boronic acid, confers a unique kinase inhibition profile (EphB3) that is distinct from other regioisomers, which is crucial for developing targeted therapies.
- [1] Kendall, J. D., et al. (2012). Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR. Bioorganic & Medicinal Chemistry Letters, 22(1), 187-190. View Source
